4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride
Description
4-[(1S)-2-Amino-1-hydroxyethyl]benzoic acid hydrochloride is a chiral benzoic acid derivative characterized by a 2-amino-1-hydroxyethyl substituent at the para position of the benzene ring. The compound exists as a hydrochloride salt, enhancing its solubility in aqueous media.
Properties
Molecular Formula |
C9H12ClNO3 |
|---|---|
Molecular Weight |
217.65 g/mol |
IUPAC Name |
4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-5-8(11)6-1-3-7(4-2-6)9(12)13;/h1-4,8,11H,5,10H2,(H,12,13);1H/t8-;/m1./s1 |
InChI Key |
DNLZVTQJQUEWRZ-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)O)C(=O)O.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Functional Group Introduction: The amino and hydroxyethyl groups are introduced through a series of reactions, including nitration, reduction, and hydrolysis.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and molecular differences between 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride and analogous compounds:
*Estimated based on analogous compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(1S)-2-amino-1-hydroxyethyl]benzoic acid hydrochloride, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from 4-substituted benzoic acid derivatives. Key steps include:
- Chiral induction : Use of enantioselective catalysts (e.g., chiral auxiliaries or enzymes) to establish the (1S)-configuration .
- Hydroxyethylamine formation : Reductive amination of ketone intermediates with sodium cyanoborohydride or catalytic hydrogenation .
- Hydrochloride salt formation : Treatment with HCl in anhydrous ethanol, followed by recrystallization for purity .
- Purity validation : Employ HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (¹H/¹³C) to confirm >98% purity .
Q. Which analytical techniques are critical for characterizing this compound’s structural and chiral integrity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® IA-3 column with a hexane/isopropanol mobile phase to resolve enantiomeric impurities .
- X-ray crystallography : Determine absolute stereochemistry via single-crystal analysis .
- Spectroscopic methods : FTIR (amide I/II bands for amine confirmation) and high-resolution mass spectrometry (HRMS) for molecular ion validation .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Accelerated stability studies : Expose samples to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC.
- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products .
- Solution stability : Test pH-dependent hydrolysis (e.g., phosphate buffers at pH 3–9) to identify optimal storage conditions .
Advanced Research Questions
Q. How does stereochemistry influence the compound’s biological activity, and how can this be experimentally validated?
- Methodological Answer :
- Enantiomer comparison : Synthesize both (1S) and (1R) enantiomers and compare binding affinities via surface plasmon resonance (SPR) or fluorescence polarization assays .
- Molecular docking : Use software like AutoDock Vina to predict interactions with target receptors (e.g., GPCRs or enzymes) .
- In vitro assays : Test enantiomers in cell-based models (e.g., cAMP modulation for adrenergic receptor studies) to correlate stereochemistry with efficacy .
Q. How can contradictory solubility or reactivity data in literature be resolved?
- Methodological Answer :
- Solvent screening : Use a CheqSol approach to measure equilibrium solubility in DMSO, water, and simulated biological fluids .
- Reactivity mapping : Employ differential scanning calorimetry (DSC) to identify polymorphic forms or hydrate interactions that alter reactivity .
- Cross-validation : Compare results across multiple labs using standardized protocols (e.g., USP-NF monographs for hydrochloride salts) .
Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?
- Methodological Answer :
- Column selection : Test reversed-phase (C18), HILIC, and mixed-mode columns to maximize resolution of polar byproducts .
- Mobile phase optimization : Adjust ion-pairing agents (e.g., heptafluorobutyric acid) to enhance peak symmetry .
- LC-MS/MS : Use tandem mass spectrometry to identify co-eluting impurities with identical retention times .
Q. How can researchers design assays to evaluate the compound’s potential as a therapeutic agent?
- Methodological Answer :
- Target identification : Screen against kinase or protease libraries using high-throughput fluorescence-based assays .
- Toxicity profiling : Perform MTT assays on HEK293 or HepG2 cells to assess cytotoxicity .
- In vivo models : Use pharmacokinetic studies in rodents to measure bioavailability and metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
